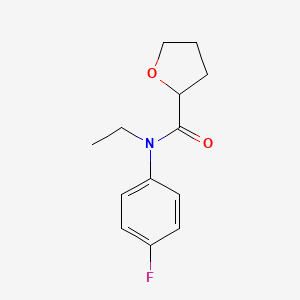
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide, also known as EFLEA, is a synthetic compound that belongs to the class of oxolane carboxamides. This compound has gained significant attention in scientific research due to its potential pharmacological properties. EFLEA has been reported to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
作用機序
The exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes such as cell proliferation and differentiation. Inhibition of HDAC activity by N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may lead to changes in gene expression and subsequent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the migration and invasion of cancer cells. In animal models of inflammation and pain, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in preclinical studies. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has a low toxicity profile and has been well-tolerated in animal studies. However, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has shown promising results in preclinical studies and may have potential as a therapeutic agent for various diseases. Future research directions for N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may include further studies of its antitumor and anti-inflammatory effects in animal models and clinical trials. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research may also be needed to fully understand the mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide and to optimize its pharmacological properties.
合成法
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-ethyl-4-fluoroaniline oxalate. The oxalate is then reacted with sodium hydride to form the corresponding oxalate anion. The anion is then reacted with ethyl bromide to form the final product, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential pharmacological properties in various scientific research applications. The compound has been shown to exhibit antitumor effects in vitro and in vivo models of cancer. N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYNGDOCRTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)
